Betaine-d3 Hydrochloride
CAS No.: 1219349-47-9
Cat. No.: VC0059604
Molecular Formula: C5H12ClNO2
Molecular Weight: 156.624
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219349-47-9 |
---|---|
Molecular Formula | C5H12ClNO2 |
Molecular Weight | 156.624 |
IUPAC Name | 2-[dimethyl(trideuteriomethyl)azaniumyl]acetate;hydrochloride |
Standard InChI | InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3; |
Standard InChI Key | HOPSCVCBEOCPJZ-NIIDSAIPSA-N |
SMILES | C[N+](C)(C)CC(=O)[O-].Cl |
Introduction
Chemical Identity and Structure
Basic Identification
Betaine-d3 Hydrochloride is identified by the CAS number 1219349-47-9 and is characterized as a deuterated form of betaine hydrochloride . The compound maintains the fundamental zwitterionic structure of betaine, with the notable modification of containing three deuterium atoms in one methyl group, allowing it to function as an isotopic labeling agent in various analytical applications.
Molecular Structure and Nomenclature
The official IUPAC name for this compound is 2-[dimethyl(trideuteriomethyl)azaniumyl]acetate;hydrochloride . With a molecular formula of C5H12ClNO2, Betaine-d3 Hydrochloride has a quaternary ammonium group with two regular methyl groups and one trideuterated methyl group attached to a nitrogen atom, as well as a carboxylate group forming the characteristic betaine structure . The compound exists as a hydrochloride salt, which affects its solubility and stability properties.
Table 1: Chemical Identity and Properties of Betaine-d3 Hydrochloride
Property | Value |
---|---|
CAS Number | 1219349-47-9 |
Molecular Formula | C5H12ClNO2 |
Molecular Weight | 156.62 g/mol |
IUPAC Name | 2-[dimethyl(trideuteriomethyl)azaniumyl]acetate;hydrochloride |
Creation Date (PubChem) | 2013-05-17 |
Last Modified (PubChem) | 2025-03-29 |
Physical and Chemical Properties
Structural and Physical Characteristics
Betaine-d3 Hydrochloride possesses several distinctive physical and chemical properties that make it suitable for research applications. The compound has a molecular weight of 156.62 g/mol, which differs slightly from non-deuterated betaine hydrochloride due to the presence of three deuterium atoms . These deuterium atoms create specific isotopic signatures that are valuable in analytical chemistry while maintaining similar chemical behavior to the non-deuterated analog.
Computed Chemical Properties
Several computed properties provide insight into the compound's chemical behavior and potential interactions. Betaine-d3 Hydrochloride has a topological polar surface area of 40.1 Ų, indicating moderate polarity that influences its solubility and membrane permeability . The compound contains one hydrogen bond donor and two hydrogen bond acceptors, which affect its ability to interact with solvents and biological molecules . With a rotatable bond count of 1, the molecule has limited conformational flexibility .
Table 2: Calculated Properties of Betaine-d3 Hydrochloride
Property | Value |
---|---|
Exact Mass | 156.0744866 Da |
Monoisotopic Mass | 156.0744866 Da |
Topological Polar Surface Area | 40.1 Ų |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 1 |
Complexity | 87.6 |
Heavy Atom Count | 9 |
Formal Charge | 0 |
Chemical Identifiers and Notations
Structural Representations
The chemical structure of Betaine-d3 Hydrochloride can be represented through various standardized notation systems. These systems allow for accurate identification and database cross-referencing of the compound across different chemical databases and literature sources.
Digital Chemical Identifiers
Digital chemical identifiers facilitate precise identification of Betaine-d3 Hydrochloride in computational chemistry and database searches. These standardized notations encode structural information in formats that can be processed by chemical database systems and software tools.
Table 3: Chemical Identifiers and Notations for Betaine-d3 Hydrochloride
Identifier Type | Value |
---|---|
InChI | InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3; |
InChIKey | HOPSCVCBEOCPJZ-NIIDSAIPSA-N |
SMILES | [2H]C([2H])([2H])N+(C)CC(=O)[O-].Cl or CN+(C)CC(O)=O.[Cl-] |
PubChem CID | 71313947 |
DSSTox Substance ID | DTXSID20747142 |
Wikidata ID | Q82696027 |
Applications in Research and Analysis
Analytical Chemistry Applications
Betaine-d3 Hydrochloride is primarily utilized as an isotopic labeling compound in analytical chemistry, particularly for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The deuterium labeling creates distinct spectroscopic signatures that allow researchers to differentiate the labeled compound from non-labeled analogs, making it valuable for quantitative analysis and as an internal standard in analytical procedures.
Metabolic and Biochemical Research
The compound is invaluable in research focusing on the metabolism and biological pathways of betaine due to its ability to closely mimic the behavior of non-deuterated betaine while allowing differentiation based on isotopic mass. This property makes Betaine-d3 Hydrochloride an excellent tracer for studying betaine metabolism, methylation processes, and related biochemical pathways in biological systems.
Supplier | Product Code | Storage Requirement | Certification |
---|---|---|---|
Santa Cruz Biotechnology | SC-217747 | 2°C to 8°C | Research Use Only |
Vulcanchem | VC0059604 | Not specified | Research Use Only |
Related Compounds and Derivatives
Parent and Component Compounds
Betaine-d3 Hydrochloride has a parent compound identified in PubChem as Carboxymethyl-dimethyl-(trideuteriomethyl)azanium (CID 45038329) . The relationship between these compounds reflects the core chemical structure with variations in salt form, highlighting the chemical versatility of betaine derivatives.
Structural Analogs
The PubChem database identifies several related compounds with similar connectivity, including other salts and forms of deuterated betaine . These structural analogs may share similar applications in isotopic labeling and analytical chemistry while offering different physical properties that might be advantageous for specific experimental conditions.
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